molecular formula C6H6Cl2N2O B1314725 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride CAS No. 27006-83-3

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1314725
CAS No.: 27006-83-3
M. Wt: 193.03 g/mol
InChI Key: WIWMMJPXRWAZBB-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: is a chemical compound with the molecular formula C6H6Cl2N2O . It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with chlorine and carbonyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The process may also include purification steps to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as a key intermediate .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and carbonyl chloride groups in 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride makes it a unique and versatile intermediate in organic synthesis. Its reactivity and ability to form various substituted products highlight its importance in chemical research and industrial applications .

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWMMJPXRWAZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471684
Record name 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride
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Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27006-83-3
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
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Record name 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride
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Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas are added 51.8 g of potassium carbonate. Subsequently, while illuminating with a mercury lamp, 24 g of chlorine gas are introduced at 20° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 20° C. for a further 20 minutes. The solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 95%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Simultaneously, 68 g of sulphuryl chloride and 70.5 g of a 2.5% solution of 2,2-azoisobutyronitrile (AIBN) are added dropwise at 80° C. to 300 g of a 22.7% solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 1,2-dichlorobenzene within 4 hours. After the metered addition has ended, the reaction solution is stirred for a further 2 hours. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 72%.
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68 g
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Synthesis routes and methods III

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene are added 36.5 g of sodium carbonate. Subsequently, 1.2 g of bis(tert-butylcyclohexyl) peroxycarbonate are added at 20° C. and the mixture is heated to 40° C. Within 4 hours, 24 g of chlorine gas are introduced. After the gas introduction has ended, the reaction solution is stirred at 40° C. for a further 30 minutes. The solid is filtered off and washed with a little chlorobenzene. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 68%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
230 mL
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Reaction Step One
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bis(tert-butylcyclohexyl) peroxycarbonate
Quantity
1.2 g
Type
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24 g
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 48 g of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 230 ml of chlorobenzene under protective gas, 19.2 g of chlorine gas are introduced while illuminating with a mercury lamp at 30° C. within 4 hours. After the gas introduction has ended, the reaction solution is stirred with illumination at 30° C. for a further 20 minutes. The reaction solution is cooled to 5° C. and the solid is filtered off and washed with a little chlorobenzene. After the solvent has been removed, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 87%.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
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230 mL
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solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Initial charging of 11 g of a 10% solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde in 1,2-dichlorobenzene at 10° C., is followed by addition of a solution of 4.6 g of potassium carbonate in 20 ml of water. At 10° C., while illuminating with a mercury lamp, 8 g of chlorine gas are introduced within 1 hour. After the gas introduction has ended, the reaction solution is admixed with water, and the organic phase is removed and washed with water. After removal of the solvent, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is obtained in a yield of 77%.
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